N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring substituted with methyl groups, a phenyl ring substituted with a methylsulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the coupling of the substituted furan with the phenylpropanoic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfonyl group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base
Major Products Formed
Oxidation: Furanones, carboxylic acids
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the amide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12-10-15(13(2)22-12)11-18-17(19)9-6-14-4-7-16(8-5-14)23(3,20)21/h4-5,7-8,10H,6,9,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUHQYZIKWUCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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